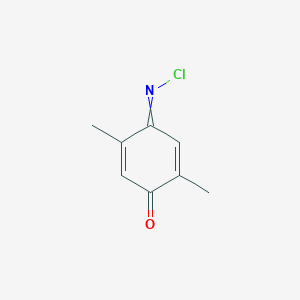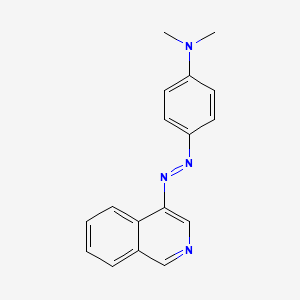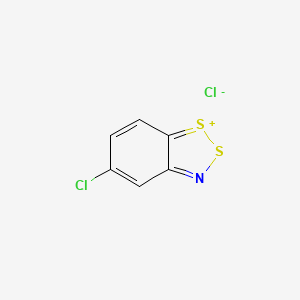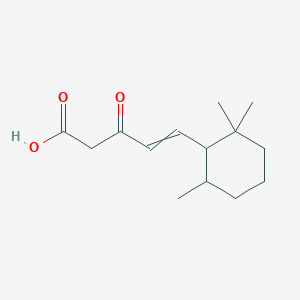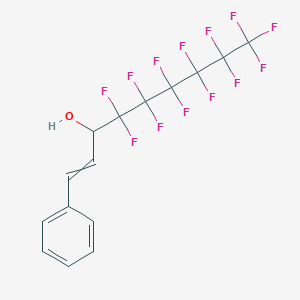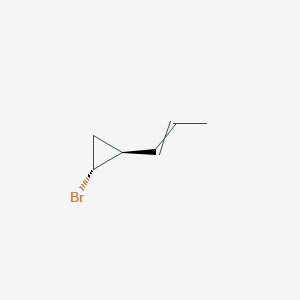
(1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromine atom and a prop-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane typically involves the bromination of a suitable cyclopropane precursor. One common method is the addition of bromine to a cyclopropane derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The prop-1-en-1-yl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2, Cl2) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide yield alcohols, while addition reactions with hydrogen halides produce halogenated cyclopropane derivatives.
Aplicaciones Científicas De Investigación
(1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane involves its interaction with specific molecular targets. The bromine atom and the prop-1-en-1-yl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-Chloro-2-(prop-1-en-1-yl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
(1R,2S)-1-Iodo-2-(prop-1-en-1-yl)cyclopropane: Similar structure but with an iodine atom instead of bromine.
(1R,2S)-1-Fluoro-2-(prop-1-en-1-yl)cyclopropane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
64434-67-9 |
|---|---|
Fórmula molecular |
C6H9Br |
Peso molecular |
161.04 g/mol |
Nombre IUPAC |
(1R,2S)-1-bromo-2-prop-1-enylcyclopropane |
InChI |
InChI=1S/C6H9Br/c1-2-3-5-4-6(5)7/h2-3,5-6H,4H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
UTHRSXQXNUNOIC-PHDIDXHHSA-N |
SMILES isomérico |
CC=C[C@@H]1C[C@H]1Br |
SMILES canónico |
CC=CC1CC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


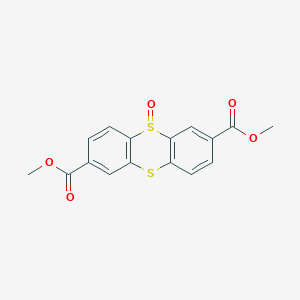
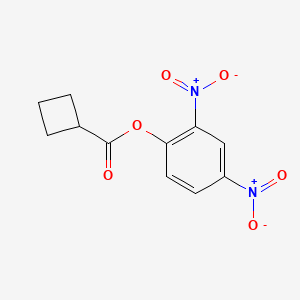

![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)

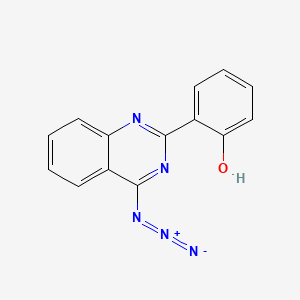

![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
